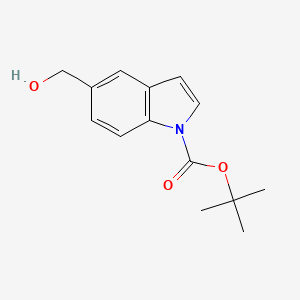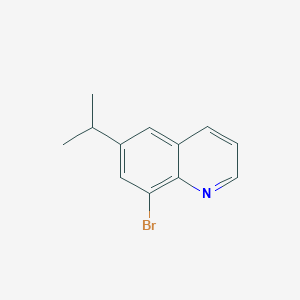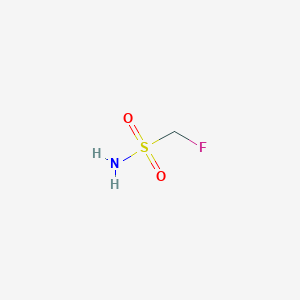
1-Brom-2-isopropoxybenzol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of brominated benzene derivatives can involve various methods, including halogenation reactions. For instance, the synthesis of 1,2-dibromobenzenes is described as involving regioselective bromination, ortho-metalation, and halogen/metal permutations . Although the specific synthesis of 1-Bromo-2-isopropoxybenzene is not detailed, similar synthetic strategies could potentially be applied.
Molecular Structure Analysis
The molecular structure of brominated benzene derivatives can be influenced by the presence of substituents on the benzene ring. The microwave spectrum of bromobenzene has been studied to determine the structure and quadrupole coupling constants, which are indicative of the double-bond character of the C-Br bond . These findings can be relevant to understanding the molecular structure of 1-Bromo-2-isopropoxybenzene, as the presence of the isopropoxy group would also affect the electronic distribution in the molecule.
Chemical Reactions Analysis
Brominated benzene derivatives can undergo various chemical reactions. For example, 1-bromo-2-iodobenzenes can participate in a CuI-catalyzed domino process to form 2,3-disubstituted benzofurans . This indicates that brominated benzene compounds can be versatile intermediates in the synthesis of more complex aromatic structures. The reactivity of 1-Bromo-2-isopropoxybenzene would likely be influenced by both the bromo and isopropoxy substituents.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated benzene derivatives can vary based on their molecular structure. For example, the melting points of isomeric dibromobenzenes are influenced by molecular symmetry and the presence of halogen bonds . The presence of different substituents, such as fluorine and bromine, can also affect the geometry and vibrational modes of benzene derivatives . These insights can be used to infer the properties of 1-Bromo-2-isopropoxybenzene, such as its potential melting point, boiling point, and spectroscopic characteristics.
Wissenschaftliche Forschungsanwendungen
Zwischenprodukt in der organischen Synthese
1-Brom-2-isopropoxybenzol wird als Zwischenprodukt in der organischen Synthese verwendet . Das bedeutet, dass es bei der Herstellung einer Vielzahl organischer Verbindungen verwendet werden kann und ein wichtiger Bestandteil verschiedener chemischer Reaktionen ist.
Synthese von bromierten Benzolderivaten
Die Synthese von bromierten Benzolderivaten kann verschiedene Methoden umfassen, darunter Halogenierungsreaktionen. Obwohl die spezifische Synthese von this compound nicht im Detail beschrieben ist, könnten ähnliche Synthese-Strategien möglicherweise angewendet werden.
Analyse der Molekülstruktur
Die Molekülstruktur von bromierten Benzolderivaten kann durch das Vorhandensein von Substituenten am Benzolring beeinflusst werden. Diese Erkenntnisse können für das Verständnis der Molekülstruktur von this compound relevant sein, da das Vorhandensein der Isopropoxygruppe auch die elektronische Verteilung im Molekül beeinflussen würde.
Analyse chemischer Reaktionen
Bromierte Benzolderivate können verschiedene chemische Reaktionen eingehen. Beispielsweise können bromierte Benzolverbindungen vielseitige Zwischenprodukte bei der Synthese komplexerer aromatischer Strukturen sein. Die Reaktivität von this compound würde wahrscheinlich sowohl von den Brom- als auch von den Isopropoxysubstituenten beeinflusst werden.
Analyse physikalischer und chemischer Eigenschaften
Die physikalischen und chemischen Eigenschaften von bromierten Benzolderivaten können je nach ihrer Molekülstruktur variieren. Diese Erkenntnisse können verwendet werden, um die Eigenschaften von this compound abzuleiten, wie z. B. seinen möglichen Schmelzpunkt, Siedepunkt und spektroskopische Eigenschaften.
Polymersynthese und Funktionalisierung
This compound wurde im Zusammenhang mit der Polymerchemie untersucht, insbesondere für die Endquenchung von Polyisobutylen. In einer Forschungsarbeit von Morgan, Martínez-Castro und Storey (2010) wurden Alkoxybenzole, darunter Isopropoxybenzol, verwendet, um TiCl4-katalysierte quasilebende Isobutylenpolymerisationen zu endquenchen.
Wirkmechanismus
Target of Action
1-Bromo-2-isopropoxybenzene is primarily used as an intermediate in organic syntheses . The specific targets of this compound can vary depending on the particular synthesis it is being used in.
Mode of Action
The mode of action of 1-Bromo-2-isopropoxybenzene is largely dependent on the specific reaction it is involved in. For instance, in the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, 1-Bromo-2-isopropoxybenzene could potentially act as an electrophilic component .
Biochemical Pathways
The biochemical pathways affected by 1-Bromo-2-isopropoxybenzene are also dependent on the specific reactions it is used in. In the context of Suzuki–Miyaura coupling, this compound could be involved in the formation of new carbon-carbon bonds, thereby affecting the synthesis of various organic compounds .
Pharmacokinetics
As an intermediate in organic syntheses, the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1-Bromo-2-isopropoxybenzene would be largely dependent on the specific context of its use. It’s worth noting that this compound is slightly soluble in water , which could potentially impact its bioavailability in certain applications.
Result of Action
The molecular and cellular effects of 1-Bromo-2-isopropoxybenzene’s action are primarily seen in the formation of new organic compounds through various synthesis reactions. For example, in Suzuki–Miyaura coupling, it could contribute to the formation of new carbon-carbon bonds .
Action Environment
The action, efficacy, and stability of 1-Bromo-2-isopropoxybenzene can be influenced by various environmental factors. For instance, it should be stored in a cool place and kept in a tightly closed container in a dry and well-ventilated place . It’s also worth noting that this compound is incompatible with strong oxidizing agents .
Eigenschaften
IUPAC Name |
1-bromo-2-propan-2-yloxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO/c1-7(2)11-9-6-4-3-5-8(9)10/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMORVPBHAHXAHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60620223 | |
| Record name | 1-Bromo-2-[(propan-2-yl)oxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60620223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
701-07-5 | |
| Record name | 1-Bromo-2-(1-methylethoxy)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=701-07-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-2-[(propan-2-yl)oxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60620223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzene, 1-bromo-2-(1-methylethoxy) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.399 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Ethyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1288904.png)


![3-Bromo-7-chloropyrazolo[1,5-a]pyrimidine](/img/structure/B1288912.png)




![8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1288925.png)
